molecular formula C12H26O B085493 2,6,8-Trimethyl-4-nonanol CAS No. 123-17-1

2,6,8-Trimethyl-4-nonanol

Cat. No.: B085493
CAS No.: 123-17-1
M. Wt: 186.33 g/mol
InChI Key: LFEHSRSSAGQWNI-UHFFFAOYSA-N
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Description

2,6,8-Trimethyl-4-nonanol is an organic compound with the molecular formula C₁₂H₂₆O. It is a type of alcohol characterized by the presence of three methyl groups attached to a nonane backbone. This compound is also known by other names such as 4-Hydroxy-2,6,8-trimethylnonane and 2,6,8-trimethylnonan-4-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trimethyl-4-nonanol typically involves the reduction of the corresponding ketone, 2,6,8-trimethyl-4-nonanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethyl-4-nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,8-Trimethyl-4-nonanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6,8-Trimethyl-4-nonanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its effects are mediated through these interactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6,8-Trimethyl-4-nonanone: The corresponding ketone, which can be reduced to form 2,6,8-Trimethyl-4-nonanol.

    2,4,8-Trimethyl-6-nonanol: Another isomer with a different arrangement of methyl groups.

    4-Hydroxy-2,6,8-trimethylnonane: Another name for this compound

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group at the fourth position. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2,6,8-trimethylnonan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-13H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEHSRSSAGQWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029159
Record name 2,6,8-Trimethyl-4-nonanol
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Nonanol, 2,6,8-trimethyl-
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CAS No.

123-17-1
Record name 2,6,8-Trimethyl-4-nonanol
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Record name 2,6,8-Trimethyl-4-nonanol
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Record name 123-17-1
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Record name 4-Nonanol, 2,6,8-trimethyl-
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Record name 2,6,8-Trimethyl-4-nonanol
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Record name 2,6,8-trimethylnonan-4-ol
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Record name 2,6,8-TRIMETHYL-4-NONANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the addition of polyoxyethylene glycol chains affect the properties of 2,6,8-Trimethyl-4-nonanol?

A1: Adding polyoxyethylene glycol (PEG) chains to this compound transforms it into a nonionic surfactant. [, ] This modification significantly alters its properties. Specifically, the PEG chains increase the compound's water solubility, making it amphiphilic. This means it can interact with both water and oil-based substances, a key characteristic of surfactants. [] The research highlights the synthesis of two specific surfactants with varying PEG chain lengths (6 and 9 ethylene oxide units) attached to the this compound. []

Q2: What are the implications of using specifically labeled 14C- this compound derivatives in surfactant research?

A2: The synthesis of 14C-labeled this compound derivatives, where the radioactive label is strategically placed within the molecule, enables researchers to track the fate and behavior of these surfactants in various environments. [] This is particularly important in understanding their degradation pathways, environmental impact, and potential accumulation in organisms or ecosystems. For instance, the study on the photosensitized degradation of a hexaethoxylated this compound surfactant could utilize such labeled compounds to precisely monitor the breakdown products and assess the environmental fate of the surfactant. []

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